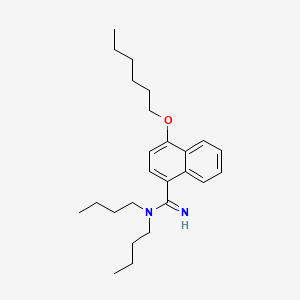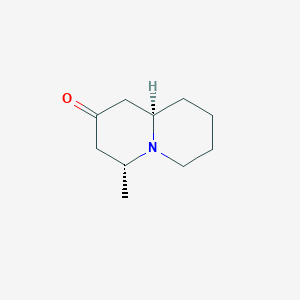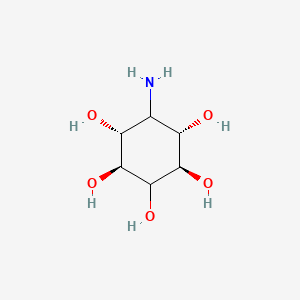
2-フェノキシエチルプロピオネート
概要
説明
2-Phenoxyethyl propionate is an organic compound with the molecular formula C11H14O3. It is an ester formed from the reaction of 2-phenoxyethanol and propionic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. It is also utilized in various industrial applications due to its chemical properties.
科学的研究の応用
2-Phenoxyethyl propionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and amides.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the formulation of fragrances, flavors, and as a solvent in various industrial processes.
作用機序
Mode of Action
It is known that the compound is an ester of phenoxyethanol and propionic acid . Ester compounds often interact with biological systems through ester hydrolysis, which can release the constituent alcohol and carboxylic acid. In this case, the products would be phenoxyethanol and propionic acid. These compounds could then interact with various biological targets.
Biochemical Pathways
The biochemical pathways affected by 2-Phenoxyethyl propionate are not well-documented. Given the lack of specific information about the compound’s targets and mode of action, it is difficult to predict which biochemical pathways might be affected. More research is needed to elucidate the biochemical pathways affected by 2-Phenoxyethyl propionate .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is therefore unknown .
Result of Action
It has been shown to have antifungal activity and has been tested as a pesticide . This suggests that the compound may have effects on cellular processes in fungi and pests. More research is needed to understand the specific molecular and cellular effects of 2-Phenoxyethyl propionate’s action .
Action Environment
Like many chemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals . More research is needed to understand how environmental factors influence the action of 2-Phenoxyethyl propionate .
生化学分析
Biochemical Properties
2-Phenoxyethyl propionate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds. The interaction between 2-Phenoxyethyl propionate and esterases results in the breakdown of the ester bond, releasing phenoxyethanol and propionic acid. This reaction is significant in metabolic pathways where esterases are involved in the detoxification and metabolism of ester-containing compounds .
Cellular Effects
The effects of 2-Phenoxyethyl propionate on various types of cells and cellular processes have been a subject of research. It has been found to influence cell signaling pathways, particularly those involving esterases. The hydrolysis of 2-Phenoxyethyl propionate by esterases can lead to changes in cellular metabolism and gene expression. For instance, the release of phenoxyethanol can affect cellular respiration and energy production, while propionic acid can influence metabolic pathways related to fatty acid metabolism .
Molecular Mechanism
At the molecular level, 2-Phenoxyethyl propionate exerts its effects through binding interactions with esterases. The ester bond in 2-Phenoxyethyl propionate is susceptible to hydrolysis by these enzymes, leading to the formation of phenoxyethanol and propionic acid. This enzymatic reaction is crucial for the compound’s role in biochemical processes. Additionally, the breakdown products of 2-Phenoxyethyl propionate can further interact with other biomolecules, influencing various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-Phenoxyethyl propionate have been studied to understand its temporal effects. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, especially in the presence of esterases. Long-term studies have shown that the degradation products, phenoxyethanol and propionic acid, can have sustained effects on cellular functions, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-Phenoxyethyl propionate vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, primarily influencing metabolic pathways through its interaction with esterases. At higher doses, 2-Phenoxyethyl propionate can exhibit toxic effects, including disruptions in cellular metabolism and potential adverse effects on liver and kidney function. These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
2-Phenoxyethyl propionate is involved in metabolic pathways that include its hydrolysis by esterases. The breakdown products, phenoxyethanol and propionic acid, enter various metabolic pathways. Phenoxyethanol can be further metabolized through oxidation and conjugation reactions, while propionic acid enters the tricarboxylic acid cycle after conversion to propionyl-CoA. These metabolic pathways are crucial for the detoxification and utilization of 2-Phenoxyethyl propionate in biological systems .
Transport and Distribution
The transport and distribution of 2-Phenoxyethyl propionate within cells and tissues involve its interaction with transport proteins and binding proteins. The compound can diffuse across cell membranes due to its lipophilic nature, and it can be transported by specific carrier proteins. Once inside the cell, 2-Phenoxyethyl propionate can localize to various cellular compartments, where it interacts with esterases and other biomolecules .
Subcellular Localization
The subcellular localization of 2-Phenoxyethyl propionate is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The localization of 2-Phenoxyethyl propionate within these compartments is essential for its role in cellular metabolism and signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions: 2-Phenoxyethyl propionate can be synthesized through the esterification reaction between 2-phenoxyethanol and propionic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods: In an industrial setting, the synthesis of 2-phenoxyethyl propionate can be scaled up using a continuous flow reactor. This method allows for better control over reaction conditions and improves the efficiency of the process. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions and yields.
Types of Reactions:
Oxidation: 2-Phenoxyethyl propionate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the ester can lead to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction of 2-phenoxyethyl propionate can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction typically results in the formation of 2-phenoxyethanol and propionic acid.
Substitution: The ester group in 2-phenoxyethyl propionate can undergo nucleophilic substitution reactions. For example, reaction with ammonia or amines can lead to the formation of amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, primary or secondary amines, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: 2-Phenoxyethanol, propionic acid.
Substitution: Amides, substituted esters.
類似化合物との比較
2-Phenoxyethanol: Similar in structure but lacks the propionate ester group. It is used as a preservative and solvent.
Phenoxyethyl acetate: Similar ester but with an acetate group instead of a propionate group. Used in fragrances and as a solvent.
2-Phenoxyethyl butyrate: Another similar ester with a butyrate group. Used in flavors and fragrances.
Uniqueness: 2-Phenoxyethyl propionate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its pleasant odor makes it particularly valuable in the fragrance industry, and its chemical reactivity allows for diverse applications in organic synthesis and industrial processes.
特性
IUPAC Name |
2-phenoxyethyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-11(12)14-9-8-13-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTSMIXZGPUSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047203 | |
| Record name | 2-Phenoxyethyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23495-12-7 | |
| Record name | Phenoxyethyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23495-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenoxyethyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023495127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenoxyethyl propionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6707 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-phenoxy-, 1-propanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenoxyethyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxyethyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENOXYETHYL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7232H4RT7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the acid-catalyzed hydrolysis of 1-phenoxyethyl propionate proceed according to computational studies?
A1: PM3 calculations suggest that the acid-catalyzed hydrolysis of 1-phenoxyethyl propionate involves initial protonation of the molecule. [] This can occur at three different oxygen atoms, leading to three possible protonated intermediates. The most favorable reaction pathway (denoted as "2-W") involves a water dimer acting as a bifunctional catalyst. This facilitates the formation of a six-membered cyclic transition state, leading to the breakdown of 1-phenoxyethyl propionate. []
Q2: Why is the "2-W" pathway considered more favorable in the hydrolysis of 1-phenoxyethyl propionate?
A2: The lower energy barrier observed in the "2-W" pathway is attributed to the bifunctional catalytic activity of the water dimer. [] This means that both water molecules in the dimer actively participate in the reaction, stabilizing the transition state and lowering the energy required for the hydrolysis to proceed.
Q3: What level of theory was used to validate the PM3 calculations in the study of 1-phenoxyethyl propionate hydrolysis?
A3: To compare the PM3 results with experimental findings, single-point energy calculations were performed using the SM3.1 solvation model at the gas-phase optimized geometries obtained from the PM3 calculations. [] This combined approach (SM3.1/PM3//PM3) aimed to incorporate solvent effects and refine the energy predictions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[b]naphtho[1,2-d]thiophene](/img/structure/B1207054.png)



![5-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonic acid](/img/structure/B1207062.png)







